molecular formula C16H13FN4O2 B1683785 R 112 (pharMaceutical) CAS No. 575474-82-7

R 112 (pharMaceutical)

Cat. No. B1683785
M. Wt: 312.3 g/mol
InChI Key: TVKGTSHBQZEFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R 112 is an inhibitor of spleen tyrosine kinase (Syk; IC 50 = 226 nM in cultured human mast cells) that acts in an ATP-competitive and reversible manner (K i = 96 nM). It inhibits mast cell and basophil degranulation induced by anti-IgE cross-linking (EC 50 s = 353 and 280 nM, respectively) .

Scientific Research Applications

Drug Discovery and Development

The journey of drug discovery and development is complex, driven by advancements in chemistry, pharmacology, and clinical sciences, alongside the contributions from molecular biology and genomic sciences. These disciplines have enriched the pharmaceutical armamentarium with recombinant proteins and monoclonal antibodies, highlighting the significant impact of genomic sciences on identifying therapeutic targets for future medicines (Drews, 2000).

ADMET Evaluation

Rapid evaluation of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for minimizing failures in drug discovery. ADMETlab, a web-based platform, facilitates systematic ADMET evaluation, supporting drug-likeness analysis, predictions of ADMET endpoints, and prioritization of chemical structures, which can significantly enhance the drug discovery process (Dong et al., 2018).

R&D Productivity

Despite the expansion of plausible therapeutic targets, the pharmaceutical R&D landscape faces a productivity crisis, characterized by a significant investment yet a lack of corresponding new drug approvals. This challenge underscores the necessity for a strategic shift towards areas with unmet therapeutic needs and novel biological mechanisms (Pammolli et al., 2011).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of drugs is fundamental to their discovery and development. This knowledge facilitates the creation of more effective and safer therapeutic agents by optimizing drug properties and predicting potential interactions (Lin & Lu, 1997).

Innovation in Pharmaceutical R&D

Innovation is pivotal for sustaining the productivity of pharmaceutical R&D. A five-dimensional framework proposed by AstraZeneca emphasizes the importance of targeting the right patient, tissue, safety profiles, and commercial potential, along with fostering a culture that encourages effective decision-making based on these technical determinants (Cook et al., 2014).

Safety And Hazards

The safety data sheet for R 112 suggests that it should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It also advises the use of personal protective equipment and chemical impermeable gloves .

properties

IUPAC Name

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKGTSHBQZEFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R 112 (pharMaceutical)

CAS RN

575474-82-7
Record name R-112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-fluoropyrimidine (0.0167 g, 0.1 mmol) and 3-aminophenol (0.033 g, 0.3 mmol) in MeOH: H2O (1.8:0.2 mL; v/v) was shaken in a sealed tube at 100° C. for 24 h (or 80° C. for 3 days), cooled to room temperature, diluted with water (15 mL), acidified with 2N HCl (pH>2). Upon saturation with sodium chloride it was extracted with ethyl acetate (3×20 mL), dried over anhydrous sodium sulfate and solvent was removed. The resulting residue was filtered through a pad of silica gel (200–400 mesh) using CH2Cl2->1>10% MeOH in CH2Cl2 to obtain the desired N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine (R921218). If the reaction scale is large enough, solid of the resulting product can be isolated by filtration. 1H NMR (CDCl3): δ 7.73 (d, 1H, J=5.1 Hz), 7.12–6.90 (m, 6H), 6.64 (dd, 1H, J=1.8 and 8.1 Hz), 6.53 (dd, 1H, J=1.2 and 5.7 Hz); LCMS: ret. time: 16.12 min.; purity: 100%; MS (m/e): 313 (MH+).
Quantity
0.0167 g
Type
reactant
Reaction Step One
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.